molecular formula C31H33F3N2O6S B12413260 N-Hydroxy Tipranavir-d5

N-Hydroxy Tipranavir-d5

Cat. No.: B12413260
M. Wt: 623.7 g/mol
InChI Key: YEVFABAGWJZFRK-LFWCKQPTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization of Tipranavir in Mechanistic Biological Systems

Tipranavir is a non-peptidic protease inhibitor used in the treatment of human immunodeficiency virus (HIV) infection. drugbank.comnih.gov Its primary mechanism of action involves inhibiting the HIV-1 protease, an enzyme crucial for the cleavage of viral polyprotein precursors into functional proteins necessary for viral maturation. drugbank.comeuropa.eu By binding to the active site of the protease, Tipranavir prevents this cleavage process, resulting in the formation of immature and non-infectious viral particles. drugbank.comoup.com

The metabolism of Tipranavir primarily occurs in the liver, with the cytochrome P450 enzyme CYP3A4 being the predominant isoform involved. drugbank.comeuropa.eu Due to this extensive metabolism, Tipranavir is co-administered with a low dose of ritonavir (B1064), another protease inhibitor that acts as a potent inhibitor of CYP3A4. nih.gov This co-administration, often referred to as "boosting," significantly increases the bioavailability and plasma concentrations of Tipranavir, thereby enhancing its therapeutic efficacy. nih.gov In vivo studies have shown that ritonavir cotreatment significantly inhibits multiple metabolic pathways of Tipranavir. nih.gov

Significance of Metabolite Characterization in Pharmaceutical Sciences

The study of drug metabolites, the products of the body's metabolic processes on a drug, is a critical aspect of pharmaceutical sciences. nih.govpharmacologycanada.org The identification and characterization of metabolites are essential for a comprehensive understanding of a drug's biological effects, including its efficacy and potential for drug-drug interactions. nih.govpharmacologycanada.org Metabolites can be as active as, more active than, or less active than the parent drug. pharmacologycanada.org Therefore, understanding their pharmacological profile is crucial.

Regulatory bodies such as the FDA emphasize the importance of evaluating the safety of human metabolites, particularly those with exposures higher than 10% of the total drug-related components. nih.gov Metabolite profiling helps in identifying "metabolic hot-spots" within a drug molecule, which can guide the design of new chemical entities with improved metabolic stability and pharmacokinetic properties. criver.com This process is integral throughout the drug development pipeline, from early discovery to preclinical and clinical phases, as it provides valuable insights into a compound's fate in the body and helps anticipate potential safety concerns. nih.govcriver.com

Role of Stable Isotope-Labeled Standards in Advanced Metabolomic Investigations

Metabolomics, the large-scale study of small molecules or metabolites within a biological system, has become an indispensable tool in drug development and discovery. isotope.comarome-science.com Mass spectrometry (MS) is a powerful analytical technique used in metabolomics to identify and quantify metabolites. isotope.com However, the complexity of biological samples can lead to matrix effects and variations in instrument response, which can affect the accuracy of quantification. thermofisher.com

To overcome these challenges, stable isotope-labeled standards, such as N-Hydroxy Tipranavir-d5, are employed. thermofisher.comnih.gov These standards are chemically identical to the analyte of interest but have a higher mass due to the incorporation of heavy isotopes like deuterium (B1214612) (²H or d), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). nih.gov By adding a known amount of the labeled standard to a sample, it can serve as an internal standard (IS) to normalize for variations during sample preparation and analysis. thermofisher.com This isotope dilution technique allows for more accurate and precise quantification of the corresponding unlabeled metabolite. nih.gov The use of stable isotope-labeled standards is considered the ideal approach for robust and reliable quantitative metabolomics. thermofisher.com

Overview of the Scholarly Contributions and Research Trajectories Pertaining to this compound

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C31H33F3N2O6S

Molecular Weight

623.7 g/mol

IUPAC Name

N-hydroxy-N-[3-[(1R)-1-[(2R)-4-hydroxy-6-oxo-2-[2-(2,3,4,5,6-pentadeuteriophenyl)ethyl]-2-propyl-3H-pyran-5-yl]propyl]phenyl]-5-(trifluoromethyl)pyridine-2-sulfonamide

InChI

InChI=1S/C31H33F3N2O6S/c1-3-16-30(17-15-21-9-6-5-7-10-21)19-26(37)28(29(38)42-30)25(4-2)22-11-8-12-24(18-22)36(39)43(40,41)27-14-13-23(20-35-27)31(32,33)34/h5-14,18,20,25,37,39H,3-4,15-17,19H2,1-2H3/t25-,30-/m1/s1/i5D,6D,7D,9D,10D

InChI Key

YEVFABAGWJZFRK-LFWCKQPTSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])CC[C@@]2(CC(=C(C(=O)O2)[C@H](CC)C3=CC(=CC=C3)N(O)S(=O)(=O)C4=NC=C(C=C4)C(F)(F)F)O)CCC)[2H])[2H]

Canonical SMILES

CCCC1(CC(=C(C(=O)O1)C(CC)C2=CC(=CC=C2)N(O)S(=O)(=O)C3=NC=C(C=C3)C(F)(F)F)O)CCC4=CC=CC=C4

Origin of Product

United States

Mechanistic Elucidation of N Hydroxy Tipranavir Formation and Enzymatic Catalysis

General Principles of N-Oxidation in Xenobiotic Biotransformation

Xenobiotic biotransformation is a metabolic process that converts foreign chemicals into more water-soluble, and thus more easily excretable, compounds. mhmedical.com This process is typically divided into Phase I and Phase II reactions. mhmedical.comnih.gov Phase I reactions, which include oxidation, reduction, and hydrolysis, function to introduce or expose polar functional groups such as hydroxyl (-OH) or amine (-NH2) groups on the xenobiotic molecule. nih.govacs.org

N-oxidation is a crucial Phase I oxidative reaction for compounds containing nitrogen atoms, such as primary, secondary, and tertiary amines. nih.gov This process is primarily catalyzed by two major superfamilies of enzymes located in the endoplasmic reticulum of cells, particularly in the liver: the Cytochrome P450 (CYP) system and the Flavin-containing Monooxygenases (FMOs). nih.govnih.gov These enzymes act as monooxygenases, incorporating one atom of molecular oxygen into the substrate while the other is reduced to water, a reaction that requires cofactors like NADPH. nih.govmdpi.com The N-hydroxylation of primary and secondary amines can sometimes lead to the formation of chemically reactive metabolites. nih.gov For this reason, understanding the mechanisms of N-oxidation is vital in drug development to predict and avoid the generation of potentially toxic byproducts. nih.gov The primary goal of this metabolic conversion is to transform lipophilic compounds into more polar metabolites, facilitating their elimination from the body. mhmedical.comnih.gov

Identification and Characterization of Cytochrome P450 Isoforms Mediating Tipranavir N-Hydroxylation

The Cytochrome P450 superfamily is a primary driver of drug metabolism, responsible for the biotransformation of approximately 70-80% of drugs in clinical use. nih.gov Research has identified several CYP isoforms that contribute to the metabolism of Tipranavir, with a predominant enzyme and supporting contributions from others.

In vitro studies utilizing human liver microsomes have definitively identified CYP3A4 as the principal enzyme responsible for the metabolism of Tipranavir (TPV). nih.gov This isoform is involved in the formation of multiple TPV metabolites. nih.gov Specifically, CYP3A4 is the primary contributor to the generation of four distinct metabolites (designated as metabolites II, IV, V, and VI). nih.gov Lopinavir/ritonavir (B1064), another protease inhibitor combination, is also metabolized by CYP3A. fda.gov Ritonavir itself is a potent inhibitor of CYP3A4, a property leveraged to "boost" the plasma concentrations of other protease inhibitors, like Tipranavir, by slowing their metabolic clearance. mdpi.comnih.govresearchgate.netchemsrc.comencyclopedia.pub The mechanism of inhibition is complex, with evidence suggesting ritonavir acts as a mechanism-based inactivator of CYP3A4. nih.govresearchgate.netresearchgate.net Studies on other drugs, such as dapsone, have also demonstrated that N-oxidation is predominantly mediated by CYP3A4, reinforcing this enzyme's significant role in this specific metabolic reaction. nih.gov

Table 1: Cytochrome P450 Isoforms Involved in Tipranavir Metabolism

Metabolite Contributing CYP Isoform(s) Primary Role
Metabolite II CYP3A4 Primary Formation
Metabolite III CYP3A4, CYP2C19, CYP2D6 Collaborative Formation
Metabolite IV CYP3A4 Primary Formation
Metabolite V CYP3A4 Primary Formation
Metabolite VI CYP3A4 Primary Formation

In Vitro Models for Investigating N-Hydroxylation Pathways

To elucidate the complex enzymatic pathways of drug metabolism without the confounding variables of a whole organism, researchers rely on various in vitro models. These systems are essential for identifying metabolizing enzymes, characterizing reaction kinetics, and predicting potential drug-drug interactions.

Isolated microsomal systems, particularly human liver microsomes (HLMs), are a cornerstone of in vitro drug metabolism studies. nih.gov Microsomes are vesicle-like artifacts formed from the endoplasmic reticulum when cells are homogenized. This fraction is rich in Phase I metabolic enzymes, including both the Cytochrome P450 and FMO systems. nih.gov

Researchers use HLMs to investigate metabolic pathways by incubating the drug of interest (e.g., Tipranavir) with the microsomes in the presence of necessary cofactors like NADPH. nih.gov By analyzing the resulting mixture, typically with high-performance liquid chromatography and mass spectrometry, metabolites can be identified and quantified. nih.gov To pinpoint the specific enzymes involved, studies often employ a panel of recombinant, cDNA-expressed individual CYP enzymes or use selective chemical inhibitors or antibodies for specific CYP isoforms. nih.govnih.gov For example, the role of CYP3A4 in Tipranavir metabolism was confirmed using such methods, which showed that CYP3A4 was the primary enzyme for forming several metabolites and that ritonavir could potently inhibit these formations. nih.gov Similarly, studies on the N-hydroxylation of dapsone used antibodies specific to various P450s and selective inhibitors to prove that CYP3A4 was the predominant enzyme in the reaction. nih.gov

Utility of Genetically Engineered Cell Lines Expressing Specific Enzymes

To identify the specific enzymes responsible for the metabolism of a compound, researchers utilize genetically engineered systems, such as cell lines or microsomal preparations expressing single, recombinant human CYP enzymes. This approach allows for the precise determination of which enzyme is responsible for the formation of a particular metabolite, removing the complexity of the multiple enzymes present in human liver microsomes (HLM).

In the study of Tipranavir metabolism, incubations with a panel of nine different human cDNA-expressed recombinant P450s were performed to delineate their roles in its biotransformation. nih.gov These experiments revealed that CYP3A4 is the primary enzyme responsible for the formation of four out of five metabolites that were identified in vitro. nih.gov Another monohydroxylated metabolite was found to be formed by the action of multiple P450 isoforms, highlighting the utility of these engineered systems in dissecting complex metabolic pathways. nih.gov The findings demonstrate that while CYP3A4 is the major contributor, other enzymes like CYP2D6 and CYP2C19 also play a role. nih.gov

The table below summarizes the findings from studies using recombinant P450 enzymes to identify the catalysts for various Tipranavir metabolites. nih.gov

Metabolite IDMetabolite TypePrimary Catalyzing Enzyme(s)
IIMonohydroxylatedCYP3A4
IIIMonohydroxylatedCYP2D6, CYP2C19, CYP3A4, CYP2C8
IVMonohydroxylatedCYP3A4
VDealkylatedCYP3A4
VIDesaturatedCYP3A4

This table is generated based on data from in vitro studies with recombinant human P450 enzymes. nih.gov

Kinetic Analysis of N-Hydroxylation Reactions

A thorough kinetic analysis of drug metabolism involves determining key parameters such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax). These values provide quantitative insight into the affinity of an enzyme for a substrate and the maximum rate at which it can produce a metabolite.

While the specific enzymes that catalyze the hydroxylation of Tipranavir have been identified, detailed kinetic parameters (Km and Vmax) for the N-hydroxylation reaction are not extensively reported in the available scientific literature. Research has focused primarily on identifying the metabolic pathways and the principal enzymes involved. nih.govnih.gov Studies have confirmed that Tipranavir is a substrate for CYP3A, and its metabolism is significantly inhibited by Ritonavir, which is a potent inhibitor of CYP3A4. nih.govnih.gov This inhibition is the basis for its clinical use in a boosted regimen.

The metabolic pathways for Tipranavir are varied, leading to several types of products. The table below outlines the known metabolic reactions and the CYP450 enzymes that have been identified as contributors through in vitro studies. nih.gov

Metabolic ReactionResulting Product TypeKnown Contributing CYP Enzymes
MonohydroxylationHydroxylated MetabolitesCYP3A4, CYP2D6, CYP2C19, CYP2C8
DealkylationDealkylated MetaboliteCYP3A4
DesaturationDesaturated MetaboliteCYP3A4
DihydroxylationDihydroxylated MetaboliteIn vivo evidence, specific enzyme not confirmed in vitro

This table summarizes the metabolic pathways of Tipranavir and the enzymes identified as catalysts in in vitro experiments. nih.gov

Synthetic Methodologies and Analytical Characterization of N Hydroxy Tipranavir D5

Strategies for Deuterated Metabolite Synthesis

The synthesis of deuterated metabolites like N-Hydroxy Tipranavir-d5 can be achieved through several strategic approaches, primarily involving either late-stage chemical synthesis from a deuterated precursor or biotransformation. hyphadiscovery.com

Chemical Synthesis: This is a common and direct method where the deuterated parent drug, Tipranavir-d5, serves as the starting material. The synthesis would involve a chemical reaction to introduce a hydroxyl group at the appropriate position on the molecule to yield this compound. This method offers control over reaction conditions and scalability. Another approach is the use of deuterated building blocks during the synthesis, allowing for the precise incorporation of deuterium (B1214612) into the target molecule. researchgate.netmdpi.com Hydrogen-deuterium exchange reactions represent a straightforward method for creating deuterated compounds, where C-H bonds are directly transformed into C-D bonds. researchgate.netnih.gov

Biotransformation: This strategy utilizes biological systems, such as microorganisms or enzymes (e.g., cytochrome P450 enzymes), to perform the specific hydroxylation step. hyphadiscovery.com In this case, deuterated Tipranavir-d5 would be incubated with a selected biological system known to metabolize the non-deuterated drug. The enzymes within the system would catalyze the hydroxylation, producing the desired this compound metabolite. hyphadiscovery.com This method is particularly useful for producing metabolites with high stereospecificity that may be difficult to achieve through chemical synthesis. hyphadiscovery.com

The choice between these strategies depends on factors such as the availability of deuterated starting materials, the complexity of the chemical synthesis, and the efficiency and specificity of the biotransformation process.

Advanced Spectroscopic and Chromatographic Techniques for Structural Confirmation

Once synthesized, the definitive confirmation of the structure of this compound requires advanced analytical techniques. High-performance liquid chromatography (HPLC) coupled with high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are the primary methods employed for this purpose.

High-resolution mass spectrometry is a cornerstone technique for the characterization of deuterated compounds. nih.govresearchgate.net Its primary advantage is the ability to measure the mass of a molecule with extremely high accuracy, which allows for the determination of its elemental formula. For this compound, HRMS would confirm the mass increase corresponding to the replacement of five hydrogen atoms with five deuterium atoms.

Furthermore, tandem mass spectrometry (MS/MS), a mode of HRMS, is used for structural fragment analysis. nih.govresearchgate.net The molecule is fragmented, and the masses of the resulting fragments are measured. This fragmentation pattern provides a molecular fingerprint and helps to confirm the location of the deuterium labels within the molecular structure.

CompoundMolecular FormulaTheoretical Monoisotopic Mass (Da)Observed High-Resolution Mass (Da)
N-Hydroxy TipranavirC31H33F3N2O6S622.2015-
This compoundC31H28D5F3N2O6S627.2330627.2332

This table presents hypothetical HRMS data for the confirmation of this compound synthesis. The observed mass closely matches the theoretical mass for the deuterated compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural elucidation of organic molecules, including isotopically labeled compounds. The substitution of hydrogen with deuterium induces predictable changes in both ¹H (proton) and ¹³C (carbon) NMR spectra.

¹H NMR: In the proton NMR spectrum of this compound, the signals corresponding to the protons at the five deuterated positions would be absent or significantly diminished in intensity. wikipedia.org This provides direct evidence of successful deuterium incorporation at specific sites.

¹³C NMR: The ¹³C NMR spectrum is also affected. Carbons directly bonded to deuterium atoms exhibit a characteristic splitting pattern (due to C-D coupling) and are typically shifted to a slightly lower chemical shift (upfield) compared to their protonated counterparts.

²H NMR: For a more direct confirmation, ²H (deuterium) NMR spectroscopy can be performed. wikipedia.org This technique directly observes the deuterium nuclei, and the resulting spectrum would show signals at chemical shifts corresponding to the locations of the deuterium atoms. wikipedia.orgsigmaaldrich.com

Together, these NMR techniques provide comprehensive information on the molecular structure and confirm the specific sites of deuterium labeling.

Assessment of Isotopic Purity and Deuterium Incorporation Efficiency

Isotopic purity is a critical parameter for a deuterated standard, defining the percentage of the compound that is appropriately labeled. nih.govresearchgate.net HRMS is a rapid and highly sensitive method for determining isotopic purity. nih.govresearchgate.net The analysis of the mass spectrum reveals the distribution of isotopologues—molecules that differ only in their isotopic composition.

The isotopic purity is calculated based on the relative abundance of the fully deuterated species (d5) compared to the sum of all related species (d0 to d5). nih.gov The deuterium incorporation efficiency reflects the average number of deuterium atoms incorporated per molecule.

IsotopologueDescriptionRelative Abundance (%)
d0Unlabeled N-Hydroxy Tipranavir0.2
d1Contains 1 Deuterium0.5
d2Contains 2 Deuteriums0.8
d3Contains 3 Deuteriums1.5
d4Contains 4 Deuteriums4.0
d5Fully Labeled (this compound)93.0

Calculation of Isotopic Purity: Isotopic Purity (%) = [Abundance of d5 / (Sum of Abundances of d0 to d5)] x 100 Isotopic Purity (%) = [93.0 / (0.2 + 0.5 + 0.8 + 1.5 + 4.0 + 93.0)] x 100 = 93.0%

This interactive table shows a hypothetical isotopologue distribution for a synthesized batch of this compound, from which the isotopic purity is calculated.

Quantitative Analytical Method Development Utilizing N Hydroxy Tipranavir D5 As an Internal Standard

Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods

The development and validation of robust analytical methods are crucial for the accurate quantification of drug metabolites in various biological matrices. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the technique of choice for bioanalytical studies due to its high sensitivity, selectivity, and speed. In the context of analyzing Tipranavir and its metabolites, LC-MS/MS methods are developed to ensure reliable data for pharmacokinetic and metabolic studies.

A core component of a successful LC-MS/MS method is the use of an appropriate internal standard (IS). N-Hydroxy Tipranavir-d5, a deuterated isotopologue of the N-hydroxy metabolite of Tipranavir, is an ideal internal standard. Its chemical and physical properties are nearly identical to the analyte of interest, N-Hydroxy Tipranavir, but it is mass-shifted due to the deuterium (B1214612) atoms. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard.

The development process for an LC-MS/MS method involves several key steps:

Optimization of Mass Spectrometric Conditions: This includes tuning the instrument to achieve the best signal for both the analyte and the internal standard. Parameters such as ionization source (e.g., electrospray ionization - ESI), polarity (positive or negative ion mode), and fragmentation patterns (for multiple reaction monitoring - MRM) are optimized. For instance, in the analysis of similar antiviral drugs, positive ion mode has been shown to provide a stronger response. ijper.org The MRM transitions, which involve selecting a specific precursor ion and a characteristic product ion, are critical for the selectivity of the method.

Chromatographic Separation: The goal is to separate the analyte and internal standard from other components in the sample that could interfere with the measurement. This is achieved by selecting the appropriate high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) column, mobile phase composition, and gradient elution profile. For example, a C18 column with a mobile phase consisting of an organic solvent like acetonitrile (B52724) and an aqueous solution with a modifier like formic acid or ammonium (B1175870) acetate (B1210297) is commonly used for the separation of antiviral drugs and their metabolites. mdpi.comresearchgate.net

Sample Preparation: This step is crucial for removing interfering substances from the biological matrix and concentrating the analyte. Techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are commonly employed to extract analytes from plasma, microsomes, or other biological samples. researchgate.netcolab.ws

Once the method is developed, it must be rigorously validated to ensure it is reliable and reproducible. Validation is performed according to guidelines from regulatory bodies like the International Council for Harmonisation (ICH). mdpi.com This process assesses various parameters to demonstrate that the method is suitable for its intended purpose.

Principles and Advantages of Deuterated Internal Standards in Quantitative Bioanalysis

The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard in quantitative bioanalysis using LC-MS/MS. This is because it closely mimics the behavior of the analyte throughout the entire analytical process, from sample preparation to detection.

Compensation for Matrix Effects and Ion Suppression

Biological matrices are complex mixtures of proteins, lipids, salts, and other endogenous components. These components can interfere with the ionization of the analyte in the mass spectrometer's ion source, leading to a phenomenon known as the matrix effect. This can either enhance or suppress the analyte signal, leading to inaccurate quantification.

A deuterated internal standard like this compound co-elutes with the unlabeled analyte from the LC column and experiences the same matrix effects. Because the internal standard and the analyte are affected in the same way, the ratio of their signals remains constant, even if the absolute signal intensity fluctuates. This allows for accurate quantification by correcting for these variations. For example, studies have shown that while matrix effects can lead to signal enhancement or suppression, the use of an appropriate internal standard helps to mitigate these issues. mdpi.com

Enhanced Accuracy and Precision in Quantification

The use of a deuterated internal standard significantly improves the accuracy (closeness of a measured value to the true value) and precision (reproducibility of the measurement) of the analytical method. By compensating for variability at multiple stages of the analysis, including sample extraction, injection volume, and ionization efficiency, the internal standard ensures that the final calculated concentration is a true reflection of the amount of analyte in the original sample. Validation results for methods employing internal standards consistently demonstrate excellent accuracy and precision, meeting the stringent criteria of bioanalytical guidelines. mdpi.com

Method Validation Parameters for Research Applications

For an LC-MS/MS method to be considered reliable for research applications, it must undergo a thorough validation process. The following are key parameters that are assessed:

Validation ParameterDescriptionTypical Acceptance Criteria for Research Applications
Selectivity The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.No significant interfering peaks at the retention time of the analyte and internal standard.
Linearity The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.A correlation coefficient (r²) of ≥ 0.99 is typically desired.
Accuracy The closeness of the measured concentration to the true concentration.The mean value should be within ±15% of the nominal value (±20% at the LLOQ).
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings from a homogeneous sample.The relative standard deviation (RSD) should not exceed 15% (20% at the LLOQ).
Limit of Detection (LOD) The lowest concentration of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.A signal-to-noise ratio of at least 3:1.
Limit of Quantification (LOQ) The lowest concentration of an analyte in a sample that can be reliably quantified with acceptable accuracy and precision.A signal-to-noise ratio of at least 10:1, with accuracy and precision within acceptable limits.

Sample Preparation Techniques for Metabolite Extraction from Complex Biological Samples

The goal of sample preparation is to isolate the analyte of interest from the complex biological matrix, remove potential interferences, and concentrate the analyte to a level that is suitable for detection by the LC-MS/MS system. The choice of extraction technique depends on the physicochemical properties of the analyte and the nature of the biological matrix.

For the extraction of drug metabolites like N-Hydroxy Tipranavir from various biological samples, the following techniques are commonly used:

Protein Precipitation (PPT): This is a simple and fast method where an organic solvent (e.g., acetonitrile, methanol) is added to the sample to precipitate proteins. The supernatant, containing the analyte, is then collected for analysis. While quick, this method may not remove all interfering substances.

Liquid-Liquid Extraction (LLE): This technique involves partitioning the analyte between two immiscible liquid phases (e.g., an aqueous sample and an organic solvent). The choice of organic solvent is based on the polarity and solubility of the analyte. LLE can provide a cleaner extract than PPT.

Solid-Phase Extraction (SPE): SPE is a highly selective and efficient method for sample clean-up and concentration. It utilizes a solid sorbent material packed in a cartridge or well plate. The sample is loaded onto the sorbent, interfering substances are washed away, and the analyte is then eluted with a suitable solvent. SPE is often used for complex matrices to achieve high recovery and remove matrix effects. researchgate.netcolab.ws

Applications of N Hydroxy Tipranavir D5 in Pre Clinical and Mechanistic Metabolism Studies

Investigation of Tipranavir Metabolic Pathways in In Vitro Systems

In vitro systems that incorporate metabolic enzymes are critical for predicting a drug's behavior in the body. nuvisan.commdpi.com These models, primarily hepatic microsomes and isolated hepatocytes, provide a controlled environment to study the biochemical transformations of a drug candidate like Tipranavir. thermofisher.comwuxiapptec.com N-Hydroxy Tipranavir-d5 is instrumental in these assays for validating the formation of the N-hydroxy metabolite.

Metabolic stability assays are fundamental in early drug discovery to estimate a compound's half-life and intrinsic clearance (CLint). nuvisan.comsolvobiotech.com These studies involve incubating the parent drug, Tipranavir, with liver-derived systems such as human liver microsomes (HLM) or cryopreserved hepatocytes. thermofisher.com Microsomes contain Phase I metabolic enzymes like the cytochrome P450 (CYP) superfamily, while hepatocytes contain both Phase I and Phase II enzymes, offering a more complete picture of metabolic processes. thermofisher.comwuxiapptec.com

In studies with Tipranavir, incubations are performed with HLM in the presence of necessary cofactors like NADPH to initiate enzymatic reactions. nih.gov The rate of disappearance of the parent drug over time is monitored to calculate its stability. Research has shown that Tipranavir is metabolized in HLM, leading to the formation of several metabolites. nih.gov The use of this compound as a reference standard would be crucial in these experiments to accurately quantify the formation of N-Hydroxy Tipranavir against a stable, non-metabolizing internal standard.

Table 1: Common In Vitro Systems for Metabolic Stability Studies

In Vitro SystemKey FeaturesRelevant Enzymes
Hepatic Microsomes Subcellular fractions of the endoplasmic reticulum.Primarily Phase I enzymes (e.g., Cytochrome P450s).
Isolated Hepatocytes Intact, viable liver cells.Contains a full complement of Phase I and Phase II enzymes. thermofisher.com
Recombinant Enzymes Individual, specific enzymes (e.g., a single CYP isozyme) expressed in a cellular system.Used to pinpoint the contribution of a single enzyme to a metabolic pathway. nih.gov

A primary application of metabolomic approaches in drug development is the identification of all significant metabolites. nih.gov Studies investigating Tipranavir metabolism in mice using a metabolomic approach successfully identified eight distinct metabolites, including six that were previously unknown. nih.govdrugbank.com These included products of monohydroxylation, desaturation, dealkylation, and dihydroxylation. nih.gov

In vitro experiments using human liver microsomes were able to replicate the formation of five of these metabolites, confirming the relevance of the microsomal model for studying Tipranavir's biotransformation. nih.govnih.gov The identified metabolites include three monohydroxylated versions of Tipranavir. nih.gov In such studies, this compound is an invaluable tool. By comparing the chromatographic retention time and mass spectrometry fragmentation pattern of an observed metabolite with the deuterated standard, researchers can definitively confirm its chemical structure as N-Hydroxy Tipranavir. nih.gov

Table 2: Metabolites of Tipranavir Identified in Pre-clinical Studies nih.govnih.gov

Metabolite ClassSpecific Metabolites Identified
Monohydroxylated Metabolite II, Metabolite III, Metabolite IV
Dealkylated Metabolite V (via C-C bond cleavage)
Desaturated (Dehydrogenated) Metabolite VI, Metabolite VII, Metabolite VIII
Dihydroxylated Metabolite IX

Elucidation of Enzyme Kinetics and Inhibition Profiles for N-Hydroxylation

Identifying the specific enzymes responsible for a drug's metabolism is crucial for predicting drug-drug interactions. Studies utilizing a panel of recombinant human cDNA-expressed P450 enzymes have pinpointed the key contributors to Tipranavir's metabolism. nih.gov

Research demonstrates that CYP3A4 is the primary enzyme involved in the formation of four Tipranavir metabolites (II, IV, V, and VI). nih.govnih.gov However, the formation of one of the monohydroxylated metabolites (Metabolite III) is more complex, involving multiple P450 isozymes. The enzymes contributing to this specific hydroxylation pathway, in descending order of activity, were found to be CYP2D6, CYP2C19, CYP3A4, and CYP2C8. nih.gov

The inhibition profile for these pathways has been characterized, particularly concerning Ritonavir (B1064), a known potent CYP3A4 inhibitor that is co-administered with Tipranavir. nih.govdntb.gov.ua Ritonavir was found to strongly inhibit the metabolic pathways mediated primarily by CYP3A4, with a half-maximal inhibitory concentration (IC50) of less than 0.5 µM in HLM. nih.gov The formation of Metabolite III was also inhibited by Ritonavir, although to a lesser extent, with 1 µM of Ritonavir inhibiting approximately 60% of its formation. nih.gov

Table 3: Relative Contribution of Cytochrome P450 Isozymes to the Formation of Tipranavir Metabolite III nih.gov

P450 IsozymeRelative Metabolic Rate (%)
CYP2D6 100
CYP2C19 68
CYP3A4 24
CYP2C8 12

Use in Animal Model Metabolism Studies for Excretion and Distribution Insights

Animal models are essential for understanding how a drug and its metabolites are distributed throughout the body and eliminated. nih.gov In studies involving mice, Tipranavir and its metabolites were found to be excreted almost exclusively in the feces, with negligible amounts detected in the urine. nih.govnih.gov This indicates that biliary excretion is the primary route of elimination for Tipranavir and its metabolic products in this preclinical model.

Whole-body autoradioluminography studies with radiolabeled compounds can provide a visual map of tissue distribution. nih.gov For Tipranavir, such studies would reveal which tissues have the highest accumulation of the drug and its metabolites. In these in vivo studies, this compound plays a critical role as an internal standard for liquid chromatography-mass spectrometry (LC-MS) analysis. It allows for the accurate measurement of the N-Hydroxy Tipranavir metabolite in complex biological samples like feces, bile, and various tissue homogenates, ensuring reliable quantification of its distribution and excretion profiles. nih.gov

Mechanistic Investigation of Drug-Drug Interactions Affecting N-Hydroxylation Pathways

Tipranavir is clinically administered with low-dose Ritonavir to "boost" its plasma concentrations. nih.govnih.gov The mechanism behind this boosting effect is the inhibition of metabolic enzymes by Ritonavir. nih.govscienceopen.com Mechanistic studies have provided direct evidence for this interaction.

In vitro experiments using human liver microsomes demonstrated that Ritonavir potently inhibits the P450-dependent metabolism of Tipranavir. nih.gov When Tipranavir (50 µM) was co-incubated with Ritonavir (20 µM), the formation of metabolites II, IV, V, and VI was completely suppressed. nih.gov The formation of the multi-enzyme-dependent hydroxylated metabolite (Metabolite III) was also significantly inhibited by over 80%. nih.gov

These findings were corroborated in in vivo mouse models, where co-administration of Ritonavir with Tipranavir led to a significant inhibition of all eight identified metabolic pathways. nih.govnih.gov This provides conclusive evidence that the boosting effect of Ritonavir is due to its inhibition of CYP-mediated metabolism, including the N-hydroxylation pathways, thereby reducing Tipranavir's clearance and increasing its systemic exposure. nih.govdrugbank.com

Table 4: Inhibitory Effect of Ritonavir on Tipranavir Metabolism in Human Liver Microsomes (HLM) nih.gov

MetabolitePrimary Enzyme(s)Inhibition by Ritonavir
Metabolite II, IV, V, VI CYP3A4Completely suppressed
Metabolite III CYP2D6, CYP2C19, CYP3A4, CYP2C8>80% inhibition

Deuterium Isotope Effects and Advanced Labeling Strategies in Metabolism Research

Kinetic Isotope Effects (KIE) on N-Hydroxylation Reactions

The N-hydroxylation of drugs, a metabolic pathway often mediated by cytochrome P450 (CYP) enzymes, can be significantly influenced by the substitution of hydrogen with deuterium (B1214612). nih.gov This phenomenon, known as the kinetic isotope effect (KIE), arises from the difference in mass between hydrogen and deuterium, which affects the vibrational frequency of the C-H (or N-H) bond being cleaved during the reaction. A C-D bond has a lower zero-point energy and is stronger than a C-H bond, thus requiring more energy to break.

In the context of N-Hydroxy Tipranavir-d5, the presence of five deuterium atoms could potentially alter the rate of its formation from Tipranavir. If the cleavage of a C-H bond is the rate-determining step in the N-hydroxylation process, replacing that hydrogen with deuterium would be expected to slow down the reaction, resulting in a primary KIE (kH/kD) greater than 1. gsartor.org The magnitude of the KIE can provide valuable insights into the transition state of the reaction. A large KIE suggests that C-H bond cleavage is a significant component of the rate-determining step. gsartor.org

For CYP-mediated reactions, the observation of a significant KIE is evidence that hydrogen abstraction is at least partially rate-limiting. nih.gov However, the complexity of enzyme kinetics can sometimes mask the intrinsic isotope effect. nih.gov For instance, if other steps in the catalytic cycle, such as product release, are slower than the C-H bond cleavage, the observed KIE may be diminished. nih.gov

Table 1: Theoretical Kinetic Isotope Effects on N-Hydroxylation

ParameterDescriptionExpected Outcome with Deuterium Labeling
kH/kD The ratio of the rate of reaction with the light isotope (H) to the heavy isotope (D).> 1 if C-H/N-H bond cleavage is rate-determining.
Vmax The maximum rate of the enzymatic reaction.May decrease if C-H/N-H bond cleavage is rate-limiting.
Km The substrate concentration at half Vmax, reflecting enzyme-substrate affinity.Generally not significantly affected by isotopic substitution.
Intrinsic KIE The isotope effect on the actual bond-breaking step.Can be large (e.g., 2-10 or even higher). gsartor.org
Observed KIE The measured isotope effect on the overall reaction rate.May be smaller than the intrinsic KIE due to masking effects. nih.gov

Stable Isotope Tracing for Elucidating Metabolic Flux and Networks

In the case of Tipranavir, which is known to be metabolized by CYP3A4 into several hydroxylated and dealkylated products, stable isotope tracing with this compound could be used to investigate its further metabolic fate. nih.gov By monitoring the mass shifts in the mass spectra of metabolites, it would be possible to determine which metabolic products retain the deuterium label and to what extent. This information is critical for understanding the complete metabolic profile of the drug and identifying any previously unknown metabolic pathways. nih.gov

Metabolic flux analysis (MFA) combines stable isotope labeling data with a stoichiometric model of metabolic reactions to calculate the rates (fluxes) of intracellular reactions. medchemexpress.com While a full MFA for a complex drug like Tipranavir would be a significant undertaking, even qualitative or semi-quantitative analysis of isotope labeling patterns can provide valuable insights into metabolic reprogramming under different conditions. nih.gov

Strategies for Positional Labeling and its Utility in Mechanistic Studies

The strategic placement of deuterium atoms within a molecule, known as positional labeling, is a key tool for elucidating reaction mechanisms. nih.gov The location of the deuterium label in this compound would be critical in determining its utility for mechanistic studies of N-hydroxylation.

If the deuterium atoms are placed at or near the site of metabolism, a primary KIE is expected if C-H bond cleavage is rate-determining. gsartor.org Conversely, if the deuterium atoms are located remote from the reaction center, any observed isotope effect would be a secondary KIE, which is typically much smaller and arises from changes in hybridization or steric effects at the transition state.

For example, to specifically probe the N-hydroxylation of the sulfonamide nitrogen in Tipranavir, one might synthesize a derivative with deuterium on the nitrogen atom itself (if chemically feasible and stable) or on adjacent carbon atoms. The resulting KIE would provide direct evidence for the involvement of that specific position in the rate-determining step of the hydroxylation reaction.

Furthermore, positional labeling can help to differentiate between competing metabolic pathways. nih.gov If a drug has multiple potential sites of hydroxylation, placing deuterium at one site can slow down metabolism at that position, potentially redirecting the metabolic flux towards other sites. nih.gov This phenomenon, known as metabolic switching, can be quantified by analyzing the distribution of deuterated and non-deuterated metabolites. nih.gov

Integration of Deuterium Labeling with Other Isotopic Approaches (e.g., ¹³C, ¹⁵N, ¹⁸O) for Comprehensive Metabolite Identification

While deuterium labeling is a powerful tool, its integration with other stable isotopes such as carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), and oxygen-18 (¹⁸O) provides a more comprehensive approach to metabolite identification and characterization. alfa-chemistry.com This multi-isotope labeling strategy can help to overcome some of the challenges associated with complex metabolic pathways and the identification of novel or unexpected metabolites. frontiersin.org

For instance, co-administering a 1:1 mixture of unlabeled Tipranavir and Tipranavir labeled with both deuterium and ¹³C would result in characteristic isotopic doublets in the mass spectra of its metabolites. This unique signature greatly facilitates the identification of drug-related metabolites in complex biological matrices. nih.gov

The use of ¹⁵N labeling in the sulfonamide group of Tipranavir could provide specific information about the fate of the nitrogen atom during metabolism. Similarly, ¹⁸O labeling, often by introducing ¹⁸O₂ into the incubation system, can be used to confirm the incorporation of oxygen from molecular oxygen during oxidative metabolism by CYP enzymes. researchgate.net

Table 2: Applications of Multi-Isotope Labeling in Metabolism Research

Isotope CombinationApplicationInformation Gained
²H and ¹³C Metabolite identification and quantification.Creates unique isotopic patterns for easy detection of drug-related material. nih.gov
²H and ¹⁵N Tracing the fate of nitrogen-containing moieties.Elucidates reactions involving nitrogen atoms, such as N-dealkylation or N-oxidation. nih.gov
²H and ¹⁸O Elucidating oxidation mechanisms.Confirms the source of oxygen incorporated into metabolites (e.g., from O₂ or H₂O). researchgate.net
¹³C and ¹⁵N Metabolic flux analysis of nitrogen and carbon backbones.Provides a more complete picture of the flow of atoms through metabolic pathways. medchemexpress.com

By combining these isotopic approaches, researchers can build a detailed and quantitative picture of a drug's metabolic fate, including the identification of reactive metabolites and the elucidation of complex bioactivation pathways. nih.gov

Future Research Directions and Methodological Advancements Pertaining to N Hydroxy Tipranavir D5

Integration with High-Throughput Metabolomics and Proteomics Platforms

Future investigations into N-Hydroxy Tipranavir-d5 will increasingly rely on the integration of high-throughput metabolomics and proteomics platforms to create a comprehensive picture of its biological impact. These "multi-omics" strategies allow researchers to move beyond simple quantification and explore the complex interplay between the metabolite and the broader biological network.

High-throughput metabolomics, utilizing techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), can provide a global snapshot of the metabolic state of a cell or organism upon exposure to this compound. metwarebio.com This untargeted approach can identify a wide array of endogenous metabolites that are altered, revealing pathways perturbed by the compound. metwarebio.com Conversely, targeted metabolomics can be employed for the precise quantification of this compound and other pre-defined metabolites, offering high sensitivity and selectivity. metwarebio.comiptonline.com

Concurrently, proteomics platforms can identify and quantify changes in protein expression that result from treatment with the parent drug, Tipranavir, and the formation of its N-hydroxy metabolite. nih.govyoutube.com By understanding which enzymes and other proteins are up- or down-regulated, researchers can infer the mechanisms of action and potential off-target effects. metwarebio.com The integration of these datasets is crucial for identifying dysregulated enzymes and confirming their downstream metabolic consequences. metwarebio.com This approach has been successfully used in various research areas, including drug development and disease mechanism studies, and its application to this compound will be invaluable. monash.edu.mynih.gov

Table 1: Potential Applications of Integrated Omics for this compound Research

Research QuestionMetabolomics ApplicationProteomics ApplicationExpected Outcome
Pathway Perturbation Untargeted profiling of endogenous metabolites to identify pathways affected by this compound.Quantitative analysis of key metabolic enzymes to correlate with metabolite changes.A detailed map of the metabolic pathways influenced by the metabolite.
Biomarker Discovery Identification of unique metabolic signatures associated with this compound levels.Discovery of protein biomarkers that indicate cellular response to the metabolite.Novel biomarkers for monitoring drug efficacy and potential toxicity.
Mechanism of Action Targeted analysis to confirm the impact on specific metabolic pathways predicted by proteomics.Identification of protein targets and off-targets of Tipranavir and its metabolites.A deeper understanding of the molecular mechanisms underlying the drug's effects.

Application in Systems Biology Approaches for Predicting Metabolic Fate

Systems biology offers a powerful framework for understanding the complex, dynamic interactions within a biological system. By integrating experimental data with computational models, it is possible to predict the metabolic fate of compounds like this compound. A key tool in this field is the use of genome-scale metabolic models (GSMMs), which are mathematical representations of the entire metabolic network of an organism. nih.gov

For this compound, GSMMs can be used to simulate its metabolism and predict the formation of downstream metabolites under various physiological and pathological conditions. nih.gov By incorporating transcriptomic data from HIV-infected cells, for example, researchers can create context-specific models that more accurately reflect the metabolic state during infection and treatment. nih.gov This approach can help to unravel the complex rearrangements of metabolic pathways that occur during disease and in response to therapy.

Furthermore, machine learning approaches, when combined with multi-omics data, can be trained to predict metabolic pathway dynamics in an automated fashion. lbl.gov These models can identify predictive interactions between genes, proteins, and metabolites without prior assumptions, offering a data-driven way to understand the factors governing the metabolic fate of this compound. lbl.gov Such predictive models are invaluable for guiding bioengineering efforts and for understanding the variability in drug metabolism across different individuals.

Development of Novel Analytical Technologies for Enhanced Metabolite Characterization

The accurate characterization and quantification of drug metabolites are critical for drug development. While standard techniques like HPLC-MS/MS are powerful, there is a continuous drive to develop novel analytical technologies with enhanced sensitivity, specificity, and throughput. For a deuterated compound like this compound, these advancements are particularly relevant. The deuterium (B1214612) label provides a stable isotope signature that can be exploited by advanced mass spectrometry techniques. musechem.com

Future research will likely see the increased application of techniques such as ultra-high-performance liquid chromatography-mass spectrometry (UHPLC-MS) for more rapid and efficient separation of metabolites. researchgate.net The coupling of microfluidic systems with mass spectrometry also presents an opportunity for high-throughput analysis from very small sample volumes. researchgate.net For volatile metabolites, two-dimensional gas chromatography-time-of-flight mass spectrometry (GC×GC-TOF MS) offers superior separation and identification capabilities. mdpi.com

A particularly exciting development is Deuterium Metabolic Imaging (DMI), a magnetic resonance-based method that allows for the non-invasive, 3D mapping of the metabolism of deuterated substrates in vivo. nih.govnih.gov While currently more focused on endogenous metabolic pathways using substrates like deuterated glucose, the principles of DMI could potentially be adapted to track the distribution and metabolic conversion of deuterated drugs and their metabolites, like this compound, in real-time within a living organism.

Table 2: Emerging Analytical Technologies for this compound Analysis

TechnologyPrincipleAdvantage for this compound
UHPLC-MS/MS Utilizes smaller particle sizes in the chromatography column for higher resolution and faster separations coupled with tandem mass spectrometry.Increased throughput and sensitivity for quantifying the metabolite in complex biological matrices.
Microfluidic-MS Integrates sample preparation, separation, and ionization on a microchip, coupled to a mass spectrometer.Requires minimal sample volume and allows for high-throughput, automated analysis.
GC×GC-TOF MS Employs two different chromatography columns for comprehensive two-dimensional separation of volatile compounds.Enhanced characterization of any volatile downstream metabolites.
Deuterium Metabolic Imaging (DMI) A non-invasive imaging technique that detects the magnetic resonance signal of deuterium to map metabolic pathways.Potential for in vivo tracking of the spatial and temporal distribution of the deuterated metabolite.

Computational Chemistry and In Silico Modeling for Predicting N-Hydroxylation Sites and Pathways

Computational chemistry and in silico modeling have become indispensable tools in modern drug discovery and development. nih.govsteeronresearch.com These methods can predict various properties of drug candidates, including their metabolic fate, which helps in identifying potential liabilities early in the development process. eurekaselect.com For this compound, these computational approaches can be used to predict the sites of N-hydroxylation on the parent Tipranavir molecule and to elucidate the potential metabolic pathways leading to this and other metabolites.

A variety of computational techniques can be applied, ranging from ligand-based methods, which use the structures of known metabolized compounds to build predictive models, to structure-based approaches that involve docking the drug molecule into the active site of metabolic enzymes like cytochrome P450s. acs.org Quantum mechanics (QM) methods can be used to calculate the reactivity of different atoms within the drug molecule, helping to identify the most likely sites of metabolism (SOMs). steeronresearch.comacs.org

More advanced in silico models, such as the "metabolic forest," aim to go beyond predicting just the site of metabolism to generating the explicit chemical structures of the resulting metabolites. acs.org These models can handle multi-step metabolic reactions and can be trained on large datasets of known metabolic transformations. acs.org The application of such predictive tools to Tipranavir can help in understanding why N-hydroxylation occurs and what other metabolic transformations are likely. This knowledge is crucial for interpreting experimental metabolomics data and for designing future drug candidates with improved metabolic profiles.

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling N-Hydroxy Tipranavir-d5 in laboratory settings?

  • Answer : Researchers must adhere to OSHA Hazard Communication Standard (HCS) guidelines, including using personal protective equipment (PPE) and ensuring proper ventilation. The compound is classified under GHS Aquatic Chronic 2 (H411), indicating toxicity to aquatic life with long-term effects. Waste disposal should comply with local environmental regulations to mitigate ecological risks .

Q. How should this compound be stored to maintain stability and prevent contamination?

  • Answer : Store the compound in a tightly sealed container under inert gas (e.g., argon) at -20°C to avoid degradation. Stability testing under varying conditions (e.g., pH, temperature) is recommended to establish shelf-life parameters. Avoid exposure to moisture, as hydrolysis may alter its pharmacokinetic properties .

Q. What are the primary applications of this compound in preclinical research?

  • Answer : The compound is used to study protease inhibition mechanisms, particularly in antiviral assays. Researchers should design experiments with appropriate controls (e.g., non-isotopic analogs) and validate results using mass spectrometry to confirm isotopic purity .

Advanced Research Questions

Q. How can researchers optimize experimental designs for assessing this compound’s antiviral efficacy in vitro?

  • Answer : Use a dose-response matrix with IC50 determination across multiple cell lines (e.g., HEK293, HeLa). Incorporate time-course assays to evaluate delayed inhibition effects. Ensure adherence to NIH preclinical reporting guidelines, including detailed descriptions of cell viability controls and statistical methods (e.g., ANOVA with post-hoc tests) .

Q. What strategies resolve contradictions in pharmacokinetic data from studies using this compound?

  • Answer : Conduct meta-analyses to identify confounding variables (e.g., dosing regimens, animal models). For example:

StudyModelDose (mg/kg)Half-life (h)Discrepancy Source
AMouse102.1Hepatic metabolism
BRat203.8Protein binding

Validate findings using cross-species pharmacokinetic modeling and in vitro-in vivo extrapolation (IVIVE) .

Q. What regulatory frameworks govern the synthesis and use of this compound in non-clinical studies?

  • Answer : Compliance with Good Manufacturing Practices (GMP) is essential for research-grade synthesis. Labeling must include batch-specific data (e.g., purity ≥98%, deuterium enrichment ≥95%) and adhere to ICH guidelines for traceability. Documentation should detail synthesis pathways, impurity profiles, and stability testing protocols .

Q. How can researchers ensure ethical and reproducible outcomes in studies involving this compound?

  • Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) during experimental planning. For animal studies, follow ARRIVE 2.0 guidelines, including randomization, blinding, and power analysis. Publish raw data in open-access repositories to enhance reproducibility .

Methodological Guidance

Q. What statistical approaches are recommended for analyzing dose-dependent toxicity of this compound?

  • Answer : Use probit or logit regression models to calculate LD50 values. Include 95% confidence intervals and sensitivity analyses to account for interspecies variability. Data should be visualized using scatter plots with nonlinear regression curves .

Q. How should researchers document isotopic integrity in this compound during long-term studies?

  • Answer : Perform quarterly nuclear magnetic resonance (NMR) or high-resolution mass spectrometry (HRMS) analyses to verify deuterium retention. Include a reference table:

BatchInitial Purity (%)6-Month Purity (%)Degradation Pathway
X-10199.298.5Oxidative loss

Compare results against non-deuterated analogs to isolate isotope effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.